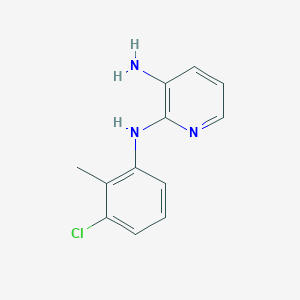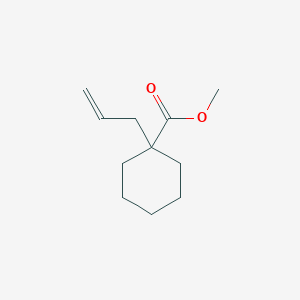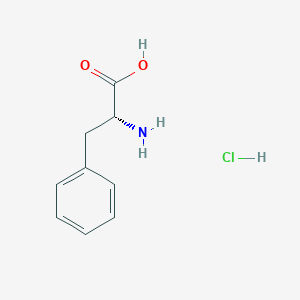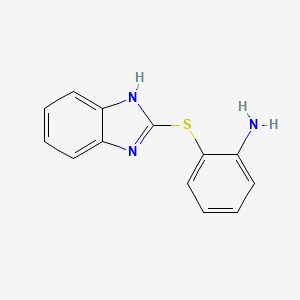
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline is a heterocyclic compound that features a benzimidazole ring fused with an aniline group through a sulfur atom. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline can be achieved through various methods. One common approach involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield this compound .
Analyse Des Réactions Chimiques
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is studied for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with proteins and enzymes, leading to inhibition or activation of various biological processes. The sulfur atom in the compound may also play a role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-2-yl)aniline: Lacks the sulfur atom, which may affect its biological activity and reactivity.
2-(1H-benzimidazol-2-yl)thioaniline: Contains a sulfur atom but differs in the position of the aniline group.
The presence of the sulfur atom in this compound makes it unique and may contribute to its distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C13H11N3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)aniline |
InChI |
InChI=1S/C13H11N3S/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13/h1-8H,14H2,(H,15,16) |
Clé InChI |
VLHPFZVRLRXVEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B8728875.png)
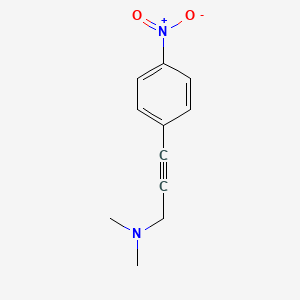
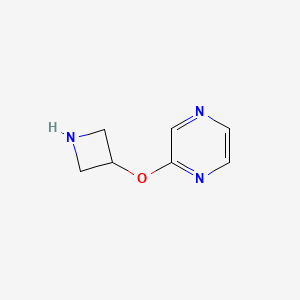
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8728886.png)
![5,7-Dichloro-3-propylimidazo[1,5-c]pyrimidine](/img/structure/B8728894.png)
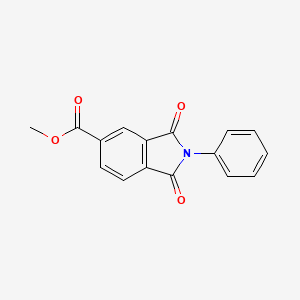
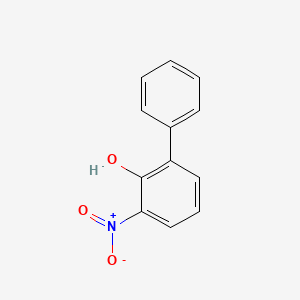
![ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8728907.png)
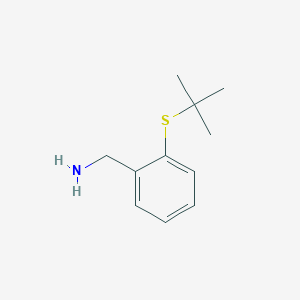
![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)
